1-[(3-Bromophenyl)methyl]azetidin-3-ol
Description
1-[(3-Bromophenyl)methyl]azetidin-3-ol is a brominated azetidine derivative featuring a hydroxyl group at the 3-position of the azetidine ring and a 3-bromophenylmethyl substituent. The bromophenyl group enhances lipophilicity and reactivity, making it a candidate for medicinal chemistry and organic synthesis. Its molecular weight is estimated to be ~256.14 g/mol based on analogs like 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol ().
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSPQILBBSPFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Bromophenyl)methyl]azetidin-3-ol can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically uses a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures (around 65°C) for several hours. The resulting product is then subjected to further purification and characterization.
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The 3-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form aryl-aryl or aryl-heteroatom bonds. For example:
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to yield biaryl derivatives .
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Buchwald-Hartwig Amination : Forms aryl amines when treated with primary/secondary amines and Pd catalysts .
Example Reaction Conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12 h | 78–85 | 3-(Aryl)phenyl derivative |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 65–72 | 3-(Amino)phenyl derivative |
Azetidine Ring-Opening Reactions
The strained azetidine ring (four-membered) undergoes ring-opening under acidic or nucleophilic conditions:
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Acid-Catalyzed Hydrolysis : Forms γ-amino alcohol derivatives in aqueous HCl .
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Nucleophilic Attack : Reacts with Grignard reagents (e.g., RMgX) to yield substituted amines .
Mechanistic Insight
Ring-opening proceeds via protonation of the nitrogen, followed by nucleophilic attack at the β-carbon. The hydroxyl group at position 3 stabilizes intermediates through hydrogen bonding .
Functionalization of the Hydroxyl Group
The hydroxyl group participates in oxidation and acylation reactions:
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Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl to a ketone, forming 1-[(3-Bromophenyl)methyl]azetidin-3-one .
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Acylation : Reacts with acetyl chloride in pyridine to form the corresponding ester .
Reaction Optimization Data
| Reaction | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Oxidation (Jones) | CrO₃, H₂SO₄, acetone | 0°C → RT | 2 h | 68 |
| Acylation | AcCl, pyridine, DCM | RT | 4 h | 83 |
Aza-Michael Addition Reactions
The azetidine nitrogen acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds. For example:
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Reaction with methyl acrylate in acetonitrile (DBU catalyst) yields 3-(methoxycarbonyl)ethyl derivatives .
Substrate Scope
| Electrophile | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Methyl acrylate | DBU | CH₃CN | 75 |
| Acrylonitrile | DBU | CH₃CN | 62 |
Electrophilic Aromatic Substitution
The bromine substituent deactivates the phenyl ring, directing electrophiles to the meta/para positions. Limited reactivity is observed under standard nitration/sulfonation conditions due to the electron-withdrawing bromine .
Reductive Dehalogenation
Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding 1-(phenylmethyl)azetidin-3-ol .
Optimized Conditions
| Catalyst | Solvent | Pressure (bar) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | EtOH | 1 | 90 |
Key Research Findings
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The hydroxyl group enhances regioselectivity in ring-opening reactions by stabilizing transition states .
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Microwave-assisted Suzuki couplings reduce reaction times by 60% compared to thermal methods .
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The electron-withdrawing bromine suppresses unwanted side reactions in cross-couplings, improving yields .
This compound’s multifaceted reactivity makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Further studies are needed to explore its applications in asymmetric catalysis and bioorthogonal chemistry.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]azetidin-3-ol has numerous applications in scientific research, particularly in chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable building block for synthesizing more complex molecules. Its reactivity and functional groups make it suitable for creating diverse chemical libraries for drug discovery.
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for developing new pharmaceuticals targeting various diseases. Additionally, its unique structure allows for studying its interactions with biological macromolecules, aiding in understanding its mechanism of action.
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in producing polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and the presence of the bromophenyl group contribute to its reactivity and binding affinity with various biological targets . The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and function.
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For instance, in drug discovery, it may inhibit or activate certain enzymes, affecting disease-related pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s uniqueness lies in the combination of the azetidine ring, hydroxyl group, and bromophenyl moiety. Key comparisons with analogs include:
Table 1: Structural Comparison
Biological Activity
1-[(3-Bromophenyl)methyl]azetidin-3-ol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its effects, mechanisms, and potential therapeutic uses based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12BrN
- CAS Number : 1343937
This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a bromophenyl substituent that may influence its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, anti-inflammatory, and potential antitumor effects. The following sections summarize specific findings related to these activities.
Antibacterial Activity
Several studies have indicated that azetidine derivatives can possess significant antibacterial properties. For instance:
- Study Findings : A series of azetidine derivatives demonstrated effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The introduction of halogen substituents (like bromine) in the phenyl ring was associated with enhanced antibacterial efficacy .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Antitumor Activity
The potential antitumor effects of azetidine derivatives have also been explored:
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. Specifically, compounds with similar structures have shown to inhibit the growth of various cancer cell lines by interfering with mitochondrial function and inducing oxidative stress .
Anti-inflammatory Effects
Research has suggested that azetidine derivatives may exhibit anti-inflammatory properties:
- Findings : In vivo studies indicated that these compounds could reduce inflammation markers in animal models of arthritis. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
A notable case study involved the evaluation of a related azetidine compound in a murine model for its antitumor activity:
Q & A
Q. What protocols ensure reproducibility in azetidine ring functionalization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
